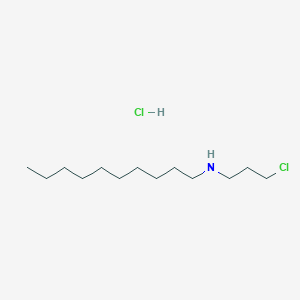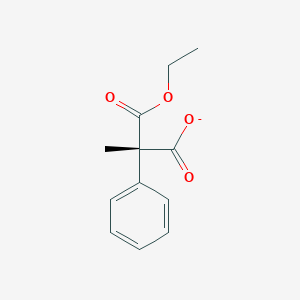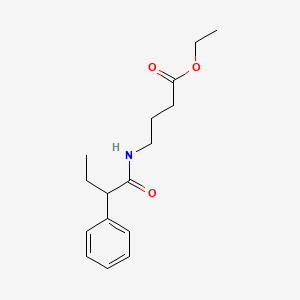
N-(3-chloropropyl)decan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloropropyl)decan-1-amine;hydrochloride is a chemical compound with the molecular formula C13H29Cl2N. It is a derivative of decan-1-amine, where a 3-chloropropyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)decan-1-amine;hydrochloride typically involves the reaction of decan-1-amine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. The final product is often obtained in high purity through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloropropyl)decan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-(3-azidopropyl)decan-1-amine, N-(3-thiocyanatopropyl)decan-1-amine, and N-(3-methoxypropyl)decan-1-amine.
Oxidation Reactions: Products include N-(3-chloropropyl)decanamide and N-(3-chloropropyl)decanonitrile.
Reduction Reactions: Products include decan-1-amine and N-(3-chloropropyl)decan-1-amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-chloropropyl)decan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chloropropyl)decan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can lead to changes in the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chloropropyl)octan-1-amine;hydrochloride
- N-(3-chloropropyl)dodecan-1-amine;hydrochloride
- **N-
Propiedades
Número CAS |
88090-17-9 |
|---|---|
Fórmula molecular |
C13H29Cl2N |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
N-(3-chloropropyl)decan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H28ClN.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14;/h15H,2-13H2,1H3;1H |
Clave InChI |
UQQSMEJQDVABFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)



![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)


![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)
![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
